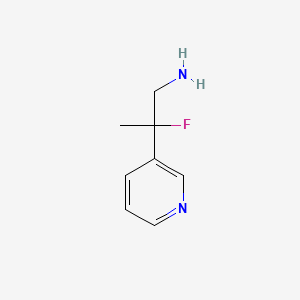

2-Fluoro-2-(pyridin-3-yl)propan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-2-pyridin-3-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-8(9,6-10)7-3-2-4-11-5-7/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBYAUVBPCZOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CN=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Fluorination of Pyridin-3-ylpropan-1-amine Precursors

One common strategy is to start with 2-(pyridin-3-yl)propan-1-amine or related analogues and introduce fluorine at the 2-position via electrophilic or nucleophilic fluorination.

- Starting Material: 2-(pyridin-3-yl)propan-1-amine or its derivatives.

- Fluorinating Agents: Selective fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI), diethylaminosulfur trifluoride (DAST), or Selectfluor can be employed to introduce fluorine at the alpha-carbon adjacent to the amine.

- Reaction Conditions: Typically conducted in anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) under inert atmosphere to prevent side reactions. Temperature control is critical to avoid over-fluorination or decomposition.

- Outcome: The fluorination proceeds via substitution or addition-elimination mechanisms, yielding 2-fluoro-2-(pyridin-3-yl)propan-1-amine with moderate to good yields.

Assembly from Fluorinated Building Blocks

An alternative route is to synthesize or procure a fluorinated propan-1-amine fragment, such as 2-fluoropropan-1-amine, and couple it with a pyridin-3-yl moiety.

- Step 1: Synthesis of 2-fluoropropan-1-amine via reduction of 2-fluoropropanal or fluorinated precursors.

- Step 2: Coupling with 3-bromopyridine or 3-pyridyl halides via nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

- Catalysts: Palladium or copper catalysts with suitable ligands can facilitate the coupling.

- Solvents and Bases: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate or cesium carbonate.

- Purification: Flash chromatography and recrystallization yield the target compound with high purity.

Detailed Reaction Conditions and Data

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fluorination of 2-(pyridin-3-yl)propan-1-amine | NFSI or DAST, DCM, 0–25°C, inert atmosphere | 60–75 | Requires careful temperature control to avoid side reactions |

| Synthesis of 2-fluoropropan-1-amine | Reduction of 2-fluoropropanal, NaBH4 or LiAlH4 | 70–80 | Sensitive to moisture; anhydrous conditions preferred |

| Coupling with 3-bromopyridine | Pd(PPh3)4 or CuI catalyst, K2CO3, DMF, 80–100°C | 65–85 | Ligand choice critical for selectivity and yield |

| Purification | Flash chromatography (silica gel), gradient elution | — | Final purity >95% by HPLC is achievable |

Research Findings and Optimization

Catalyst and Ligand Effects: Studies have shown that Pd-based catalysts with phosphine ligands (e.g., Pd(PPh3)4) enhance coupling efficiency between fluorinated amines and pyridyl halides. Copper-catalyzed Ullmann-type couplings also offer cost-effective alternatives but may require higher temperatures and longer reaction times.

Solvent Influence: Polar aprotic solvents such as DMF and DMSO provide good solubility for reactants and bases, promoting higher yields. However, solvent choice must balance reactivity and ease of product isolation.

Fluorination Selectivity: Electrophilic fluorinating agents like NFSI provide regioselective fluorination at the alpha-carbon adjacent to the amine group, minimizing over-fluorination or ring fluorination.

Purification Techniques: Combining liquid-liquid extraction with flash chromatography and final HPLC purification ensures high purity essential for biological testing and further synthetic applications.

Summary Table of Preparation Routes

| Route Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Fluorination of amine precursor | Direct fluorination of 2-(pyridin-3-yl)propan-1-amine | Straightforward, fewer steps | Requires selective fluorination; moderate yields |

| Assembly from fluorinated amine | Synthesis of fluorinated amine + coupling with pyridine derivative | High modularity, scalable | Multi-step; sensitive reagents |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-2-(pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

RET Inhibition

One of the primary applications of 2-Fluoro-2-(pyridin-3-yl)propan-1-amine is its role as a RET (Rearranged during Transfection) inhibitor. RET is a receptor tyrosine kinase involved in various cancers, including medullary thyroid carcinoma and non-small cell lung cancer. The inhibition of RET can lead to decreased tumor growth and improved patient outcomes.

A patent (US10202365B2) describes various derivatives of pyridine compounds, including 2-Fluoro-2-(pyridin-3-yl)propan-1-amine, as effective inhibitors of wild-type RET and its resistant forms . This highlights the compound's potential in targeted cancer therapies.

Neurological Research

Research has indicated that compounds similar to 2-Fluoro-2-(pyridin-3-yl)propan-1-amine may have implications in neurological studies, particularly concerning the modulation of neurotransmitter systems. The pyridine ring structure is known to interact with various receptors in the central nervous system, potentially influencing conditions such as depression and anxiety.

Case Study 1: Cancer Therapy

In a study focused on RET inhibitors, researchers evaluated the efficacy of 2-Fluoro-2-(pyridin-3-yl)propan-1-amine in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a therapeutic agent for RET-driven malignancies.

Case Study 2: Neuropharmacology

A separate investigation explored the effects of similar pyridine-based compounds on serotonin receptors. The study demonstrated that these compounds could enhance serotonin signaling, which may have therapeutic implications for mood disorders.

Wirkmechanismus

The mechanism of action of 2-Fluoro-2-(pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. Its lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes or receptors to exert its effects . The exact molecular targets and pathways depend on the specific application

Biologische Aktivität

2-Fluoro-2-(pyridin-3-yl)propan-1-amine, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article synthesizes current research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 155.17 g/mol. The fluorine atom and the pyridine ring contribute to its unique interactions within biological systems.

The biological activity of 2-fluoro-2-(pyridin-3-yl)propan-1-amine is primarily attributed to its interaction with various enzymes and receptors. It has been shown to modulate the activity of specific molecular targets, influencing pathways related to cell signaling, proliferation, and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for certain kinases, which play critical roles in cellular signaling.

- Receptor Interaction : It binds selectively to neurotransmitter receptors, potentially influencing neurological functions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 2-fluoro-2-(pyridin-3-yl)propan-1-amine. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF7 (breast cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It showed promise in reducing neuronal cell death in models of oxidative stress.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds suggests that modifications to the pyridine ring and the introduction of fluorine enhance biological activity and selectivity towards target enzymes.

Study 1: Antitumor Efficacy

In a study involving xenograft models, treatment with 2-fluoro-2-(pyridin-3-yl)propan-1-amine resulted in significant tumor reduction compared to control groups. The study emphasized its potential as a lead compound for developing novel anticancer therapies .

Study 2: Neuroprotective Mechanism

Another investigation focused on the neuroprotective effects of the compound in a model of Alzheimer's disease. Results indicated that it could inhibit acetylcholinesterase activity, leading to increased acetylcholine levels and improved cognitive function in treated animals .

Vergleich Mit ähnlichen Verbindungen

(a) 2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride ()

- Structure : Features a bromo-fluorophenyl group instead of pyridin-3-yl.

- Key Differences: The aromatic system is phenyl (electron-rich) vs. pyridine (electron-deficient due to nitrogen).

- Synthetic Relevance : Halogenated aryl groups are common in Suzuki couplings, similar to methods used for pyridin-3-yl incorporation in .

(b) 1-(Fluorophenyl)propan-2-ylamine ()

- Structure : Fluorine on a phenyl ring with a methylamine chain.

- Key Differences :

- Fluorine's position on the phenyl ring vs. the propane backbone in the target compound.

- Methyl substitution on the amine may reduce solubility compared to the primary amine in the target compound.

Pyridine-Containing Propan-1-amine Analogs

(a) Cyclohexyl-2-methyl-N-(2-(pyridin-3-yl)ethyl)propan-1-amine ()

- Structure : Incorporates a pyridin-3-yl group via an ethyl linker and a bulky cyclohexyl substituent.

- Key Differences: The ethyl linker increases conformational flexibility, whereas the target compound’s pyridine is directly bonded to the propane backbone.

- Synthesis : Achieved via reductive amination (50% yield), contrasting with palladium-catalyzed cross-coupling methods in .

(b) 2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride ()

- Structure : Lacks fluorine but has geminal dimethyl groups on the propane chain.

- Key Differences :

- Dimethyl groups enhance lipophilicity (LogP ~2.5 estimated) vs. fluorine’s electronegativity, which may improve aqueous solubility.

- Molecular Weight: 200.71 g/mol (dihydrochloride salt) vs. ~168.2 g/mol (free base of the target compound).

Bioactive Propan-1-amine Derivatives

(a) OX03393 [3-(4-(Benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine] ()

- Structure: Contains a benzothiazole-phenoxy group instead of pyridin-3-yl.

- Functional Comparison :

(b) UDD [N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine] ()

- Structure : Complex trifluoromethyl-substituted pyridine-piperidine hybrid.

- The target compound’s simpler structure may offer synthetic advantages but require optimization for similar potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-2-(pyridin-3-yl)propan-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For fluorinated analogs, a fluorination step using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor is critical. Chiral resolution may be required if enantiomeric purity is needed, as seen in similar fluorinated amines . Optimize reaction conditions (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to maximize yield. Monitor purity via HPLC (≥98% as per industrial standards) and characterize intermediates with NMR (¹H/¹³C, ¹⁹F) and mass spectrometry .

Q. How can researchers characterize the stereochemical and electronic properties of 2-Fluoro-2-(pyridin-3-yl)propan-1-amine?

- Methodological Answer : Use X-ray crystallography to resolve stereochemistry, especially for chiral centers. Computational methods (DFT calculations) can predict electronic effects of the fluorine atom and pyridine ring on amine basicity. Experimentally, pKa determination via potentiometric titration and UV-Vis spectroscopy can validate computational predictions. Compare with non-fluorinated analogs to isolate fluorine’s electronic contributions .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer : Employ UPLC-MS/MS for high-sensitivity detection of impurities at ppm levels. For fluorinated byproducts, ¹⁹F NMR is advantageous due to its high specificity for fluorine-containing species. Combine with GC-MS for volatile impurities and ICP-OES for metal catalysts (e.g., Pd, Cu) if cross-coupling reactions are used .

Advanced Research Questions

Q. How does the fluorine atom in 2-Fluoro-2-(pyridin-3-yl)propan-1-amine influence its metabolic stability in pharmacological studies?

- Methodological Answer : Conduct in vitro metabolic assays using liver microsomes (human/rat) to compare half-life (t₁/₂) with non-fluorinated analogs. Fluorine’s electronegativity often reduces oxidative metabolism by cytochrome P450 enzymes. Use LC-HRMS to identify metabolites and quantify stability. Pair with molecular docking studies to assess interactions with metabolic enzymes .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Systematically control variables such as cell passage number, culture conditions, and assay endpoints (e.g., IC₅₀ vs. EC₅₀). Validate target engagement using CRISPR knockouts or siRNA silencing. Cross-reference with PubChem BioAssay data to identify assay-specific artifacts. Use orthogonal assays (e.g., SPR for binding affinity, functional cAMP/GTPγS for GPCR targets) to confirm activity .

Q. How can researchers design experiments to probe the role of the pyridin-3-yl group in mediating protein-ligand interactions?

- Methodological Answer : Synthesize structural analogs with pyridine replaced by phenyl or other heterocycles. Perform SAR studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Molecular dynamics simulations can visualize π-π stacking or hydrogen bonding between the pyridine ring and protein residues (e.g., kinases or neurotransmitter receptors) .

Q. What are the best practices for evaluating the compound’s potential neurotoxicity in preclinical models?

- Methodological Answer : Use differentiated SH-SY5Y neurons or primary cortical cultures to assess acute toxicity via MTT/LDH assays. For chronic effects, employ zebrafish larvae or C. elegans models to monitor behavioral endpoints (e.g., locomotion). Combine with transcriptomics (RNA-seq) to identify pathways affected by fluorine substitution, such as oxidative stress or mitochondrial dysfunction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.